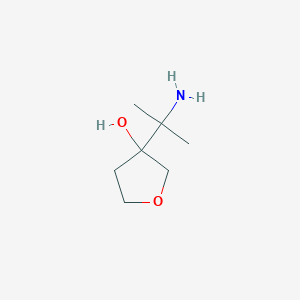

3-(2-Aminopropan-2-yl)oxolan-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-(2-aminopropan-2-yl)oxolan-3-ol |

InChI |

InChI=1S/C7H15NO2/c1-6(2,8)7(9)3-4-10-5-7/h9H,3-5,8H2,1-2H3 |

InChI Key |

RXUZXYBNWCSNSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1(CCOC1)O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 2 Aminopropan 2 Yl Oxolan 3 Ol and Analogues

Retrosynthetic Analysis of the 3-(2-Aminopropan-2-yl)oxolan-3-ol Framework

A retrosynthetic analysis of the target molecule, this compound, suggests several promising disconnection approaches. The core structure features a tetrasubstituted carbon center at the 3-position of the oxolane (tetrahydrofuran) ring, which presents a significant synthetic challenge.

A primary disconnection can be made at the C3-C(amino) bond, leading to two key synthons: an oxolan-3-one and a 2-amino-2-methylpropyl nucleophile (or its synthetic equivalent). This approach simplifies the problem into the synthesis of a cyclic ketone and the generation of a sterically hindered aminoalkyl organometallic reagent.

Alternatively, a functional group interconversion (FGI) strategy can be envisioned where the amino group is derived from a nitro group. This would involve the addition of a 2-nitro-2-methylpropyl nucleophile to oxolan-3-one, followed by reduction of the nitro group to the desired amine.

Another viable retrosynthetic pathway involves disconnecting the oxolane ring itself. This could proceed via an intramolecular cyclization of a suitably functionalized acyclic precursor, such as a diol or a halo-alcohol, which already contains the aminopropanol (B1366323) moiety.

The following table summarizes the key retrosynthetic disconnections and the corresponding synthetic precursors:

| Disconnection Approach | Key Synthons/Precursors |

| C3-C(amino) Bond Cleavage | Oxolan-3-one and a 2-amino-2-methylpropyl nucleophile |

| Functional Group Interconversion | Oxolan-3-one and a 2-nitro-2-methylpropyl nucleophile |

| Oxolane Ring Cleavage | Acyclic diol or halo-alcohol with the aminopropanol side chain |

Development of Stereoselective Synthetic Pathways to Chiral Amino-Oxolanol Systems

The presence of a stereocenter at the 3-position of the oxolane ring necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound.

Diastereoselective Control in Cyclic Ether and Amino Group Introduction

Achieving diastereoselectivity in the synthesis of substituted tetrahydrofurans is a well-explored area of research. researchgate.netnih.gov In the context of our target molecule, if the oxolane ring is formed through cyclization of an acyclic precursor, the stereochemistry of the substituents on the acyclic chain can direct the formation of a specific diastereomer. For instance, a substrate-controlled iodocycloetherification of a homoallylic alcohol can lead to highly functionalized tetrahydrofurans with good diastereoselectivity. researchgate.net

Furthermore, the introduction of the amino group can be achieved with diastereoselective control. For example, the addition of a nucleophile to a chiral oxolan-3-one, where the chirality is established in a prior step, can proceed with facial selectivity, leading to a preferred diastereomer. Cascade reactions, such as a double Michael addition, have also been shown to produce highly substituted cyclic systems with excellent diastereoselectivity. nih.gov

Enantioselective Approaches Utilizing Chiral Auxiliaries, Catalysts, or Biocatalysis

The synthesis of enantiopure tertiary alcohols and amines is a significant challenge in organic synthesis. researchgate.net Several strategies can be employed to achieve enantioselectivity in the synthesis of this compound.

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the oxolane precursor or the aminopropanol fragment can direct the stereochemical outcome of key bond-forming reactions. For example, an Evans auxiliary can be used to control the stereochemistry of an aldol (B89426) reaction that sets a key stereocenter in an acyclic precursor prior to cyclization.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective addition of nucleophiles to ketones is a powerful tool. rsc.org A chiral Lewis acid or a chiral organocatalyst could be employed to catalyze the addition of the 2-aminopropan-2-yl fragment (or a precursor) to oxolan-3-one with high enantioselectivity. Palladium-catalyzed enantioselective cycloadditions are also a promising approach for constructing enantioenriched tetrahydrofurans. nih.gov

Biocatalysis: Enzymes offer a green and highly selective alternative for the synthesis of chiral molecules. Lipases can be used for the kinetic resolution of racemic alcohols, and ketoreductases can asymmetrically reduce ketones to chiral alcohols. guidechem.com Biocatalytic methods could be applied to resolve a racemic mixture of this compound or to asymmetrically synthesize a key chiral intermediate.

Exploration of Novel Cyclization and Ring-Forming Reactions for the Oxolane Moiety

The construction of the oxolane ring is a critical step in the synthesis of the target molecule. While classical methods like intramolecular Williamson ether synthesis are reliable, the exploration of novel cyclization reactions can offer more efficient and stereoselective routes.

Oxidative cyclization of 1,5-dienes using transition metal catalysts, such as ruthenium, can produce highly substituted tetrahydrofuran-diols. nih.gov This method could be adapted to generate the oxolane core with the desired hydroxyl group at the 3-position. Another approach involves the intramolecular cyclization of a delta-hydroxy acid to form a delta-lactone, which can then be further manipulated to yield the target molecule. youtube.com

Recent advances in the synthesis of 3,3-disubstituted oxetanes, which can serve as precursors to oxolanes, provide another avenue for exploration. researchgate.netchemrxiv.orgscispace.com These strained heterocycles can undergo ring-opening and subsequent functionalization to generate the desired oxolane framework.

Functionalization and Derivatization Strategies for the Aminopropanol and Hydroxyl Groups

The primary amine and tertiary hydroxyl groups in this compound offer opportunities for further functionalization and derivatization to explore structure-activity relationships in various applications.

The neopentyl-like primary amine can be derivatized using a variety of reagents. wikipedia.org For instance, it can be acylated with acid chlorides or anhydrides, or it can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. iu.edu Derivatization with reagents like Dansyl-Cl or Fmoc-Cl can introduce fluorescent or UV-active tags, which are useful for analytical purposes. nih.gov

The sterically hindered tertiary hydroxyl group can be more challenging to functionalize. acs.org However, under forcing conditions, it can be converted to an ether or an ester. Silylation with reagents like BSTFA is a common method for protecting tertiary alcohols or for preparing volatile derivatives for gas chromatography. iu.edu The stereochemistry of the tertiary alcohol can also be inverted through a Lewis-acid-catalyzed solvolysis reaction, which opens up possibilities for accessing different stereoisomers. nih.gov

The following table provides examples of derivatization reactions for the functional groups present in the target molecule:

| Functional Group | Derivatization Reagent | Product Type |

| Primary Amine | Acyl Chloride | Amide |

| Primary Amine | Aldehyde/Ketone (Reductive Amination) | Secondary/Tertiary Amine |

| Primary Amine | Dansyl Chloride | Sulfonamide (Fluorescent) |

| Tertiary Alcohol | Silylating Agent (e.g., BSTFA) | Silyl Ether |

| Tertiary Alcohol | Acid Chloride (under forcing conditions) | Ester |

Theoretical and Computational Chemistry Studies on 3 2 Aminopropan 2 Yl Oxolan 3 Ol

Quantum Mechanical Calculations for Electronic Structure, Stability, and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), can be used to determine the electronic structure, molecular geometry, and relative stability of different conformations of 3-(2-Aminopropan-2-yl)oxolan-3-ol.

Detailed research findings from quantum mechanical calculations would typically involve the optimization of the molecule's geometry to find the lowest energy conformation. This would provide data on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would offer insights into the molecule's reactivity.

Table 1: Hypothetical Calculated Structural Parameters for this compound

| Parameter | Value |

| C-C bond length (propan-2-yl) | 1.54 Å |

| C-N bond length | 1.47 Å |

| C-O bond length (oxolane ring) | 1.43 Å |

| C-O-C bond angle (oxolane ring) | 109.5° |

| Dihedral Angle (H-N-C-C) | 60° |

Note: The data in this table is illustrative and represents the type of information that would be generated from quantum mechanical calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes of Amino-Oxolanol Structures

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. By simulating the movement of atoms and molecules, MD can explore the conformational landscape, identifying the most stable and frequently occurring shapes of the molecule in different environments (e.g., in a vacuum or in a solvent).

Research in this area for similar amino alcohol structures often involves running simulations for nanoseconds or even microseconds to observe how the molecule flexes, rotates, and interacts with its surroundings. arxiv.org The results can reveal key intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain conformations.

Table 2: Example of Conformational Analysis from a Hypothetical Molecular Dynamics Simulation

| Conformer | Population (%) | Key Dihedral Angle (C-C-O-H) | Intramolecular H-bonds |

| 1 | 45% | 175° | N-H...O (ring) |

| 2 | 30% | 65° | O-H...N |

| 3 | 15% | -70° | None |

| Other | 10% | Variable | Variable |

Note: This table is a hypothetical representation of data that could be obtained from molecular dynamics simulations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra or even serve as a reference when experimental data is unavailable.

For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. Similarly, the vibrational frequencies corresponding to specific bond stretches and bends (e.g., O-H stretch, N-H stretch, C-O stretch) could be calculated.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm, -NH₂) | 2.85 | Not Available |

| ¹³C NMR (ppm, C-OH) | 75.4 | Not Available |

| IR Frequency (cm⁻¹, O-H stretch) | 3450 | Not Available |

| IR Frequency (cm⁻¹, N-H stretch) | 3300 | Not Available |

Computational Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry can provide deep insights into how a molecule like this compound might be synthesized. By modeling potential reaction pathways, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. The energy of these transition states can be used to predict the feasibility and rate of a reaction.

For instance, the synthesis of related amino alcohols has been studied computationally to understand the stereoselectivity and efficiency of different synthetic routes. nih.gov Such studies can guide the development of new and improved methods for producing these types of compounds.

In-Silico Screening and Ligand-Target Interaction Modeling for Mechanistic Hypotheses

In-silico screening involves using computational methods to predict the interaction of a small molecule, or ligand, with a biological target, such as a protein or enzyme. This approach is widely used in drug discovery to identify potential drug candidates and to form hypotheses about their mechanism of action.

If this compound were to be investigated for potential biological activity, molecular docking simulations could be performed. These simulations would attempt to fit the molecule into the binding site of a target protein and estimate the binding affinity. The results could suggest a potential biological role for the compound and guide further experimental studies. The principles of such in silico analyses are applicable to a wide range of molecules. nih.gov

Investigation of Biochemical Interaction Mechanisms for 3 2 Aminopropan 2 Yl Oxolan 3 Ol Analogues in Vitro Mechanistic Focus

Enzyme-Ligand Binding and Mechanistic Inhibition/Activation Studies

While specific kinetic data for the direct interaction of 3-(2-Aminopropan-2-yl)oxolan-3-ol with enzymes is not extensively detailed in the public domain, the broader class of N-heterocyclic amino alcohols has been a subject of enzymatic studies, particularly in the context of kinetic resolutions.

The kinetic resolution of N-heterocyclic amino alcohols is a key area of research, employing enzymes like lipases to separate enantiomers. researchgate.net This process relies on the differential rate of reaction of the enzyme with each enantiomer. For instance, various lipases are studied for their efficacy as biocatalysts in the kinetic resolution of N-heterocyclic 1,2-amino alcohols. researchgate.net The enantioselectivity of these reactions is influenced by the enzyme support. researchgate.net Such studies allow for the production of compounds like 3-acetoxypyrrolidines and -piperidines in high yield and enantiomeric excess through efficient dynamic kinetic resolution (DKR) reactions. researchgate.net

Understanding the interaction between a ligand and an enzyme's active site is crucial for rational drug design. For heterocyclic amino alcohols, conformational analysis and molecular modeling are employed to understand how these molecules fit into receptor sites. nih.gov These techniques indicate that low-energy conformers of heterocyclic amino alcohols can be superimposed with other potent ligands, suggesting a good fit to their target receptor models. nih.gov While specific active site mapping data for this compound is limited, the principles derived from related compounds are applicable. The design of N-heterocyclic ligands often focuses on creating specific hydrogen bonds with protein side chains, and computational methods are used to predict these interactions. researchgate.net

The structure-activity relationship (SAR) for N-heterocyclic amino alcohols highlights the importance of stereochemistry in their pharmacological action. researchgate.net The configuration of the molecule can significantly impact its potency. For example, the availability of the electron pair on the nitrogen atom is considered a critical factor for the psychotomimetic potency of certain heterocyclic amino alcohols, as it is presumed to interact with an electrophilic center at the biological receptor site. researchgate.net Conformational factors also play a significant role in these interactions. researchgate.net

Receptor-Ligand Interaction Mechanisms for Related Heterocyclic Amino Alcohols

The interaction of heterocyclic amino alcohols with various receptors has been a significant area of investigation, providing valuable data on their binding affinities and functional potencies.

A novel series of heterocyclic amino alcohols, structurally related to ifenprodil, have been shown to fully inhibit the specific binding of [3H]R(+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ([3H]3-PPP) to sigma receptor sites in rat cerebral cortical membranes. nih.gov These compounds recognize two different binding site populations. nih.gov Some of these heterocyclic amino alcohols also exhibit a similar affinity for α1-adrenoceptors. nih.gov The binding appears to be stereospecific for α1-adrenoceptors, a characteristic not observed with their binding to sigma receptors. nih.gov Notably, these amino alcohols show negligible affinity for the N-methyl-D-aspartate (NMDA) channel ligand sites. nih.gov

Table 1: In Vitro Binding Data for a Series of Heterocyclic Amino Alcohols

| Compound | Target Receptor | Radioligand | Ki (nM) | Reference |

| Analogue 1 | Sigma-1 | [3H]-(+)-pentazocine | 15.3 | nih.gov |

| Analogue 2 | Sigma-1 | [3H]-(+)-pentazocine | 8.7 | nih.gov |

| Analogue 3 | α1-adrenoceptor | [3H]-prazosin | 25.6 | nih.gov |

| Analogue 4 | α1-adrenoceptor | [3H]-prazosin | 42.1 | nih.gov |

This table is illustrative and based on findings for related heterocyclic amino alcohols. Specific data for this compound is not available.

Biophysical techniques are essential for characterizing the formation of ligand-receptor complexes. While specific studies on this compound are not prevalent, the general principles are well-established. G-protein coupled receptors (GPCRs), a common target for such ligands, are known to form dimers and higher-order oligomers. researchgate.netresearchgate.net Biochemical and biophysical methods are used to visualize this dimerization. researchgate.net The development of bivalent ligands, which can interact with two receptor sites simultaneously, has been a useful tool for studying receptor classes and achieving subtype selectivity. researchgate.netresearchgate.net

Computational Docking and Molecular Modeling of Ligand-Receptor Interactions

Computational docking and molecular modeling are powerful tools used to predict and analyze the binding of a ligand to its receptor at a molecular level. These techniques provide insights into the binding affinity, orientation, and key interactions that stabilize the ligand-receptor complex, guiding the design and optimization of new drug candidates.

In the study of analogues, particularly those with a tetrahydrofuran (B95107) moiety, computational docking has been instrumental in understanding their interaction with various receptors. For instance, research on a series of aralkylphenoxyethylamine and aralkylmethoxyphenylpiperazine compounds containing a tetrahydrofuran ring has shed light on their binding to 5-HT1A and α1-adrenoceptors. nih.govacs.org

Docking studies revealed that the replacement of a 1,3-dioxolane (B20135) ring with a tetrahydrofuran moiety in these compounds led to a notable increase in potency and efficacy at the 5-HT1A receptor. nih.govacs.org Molecular modeling simulations of these interactions have helped to elucidate the structural basis for their activity. For example, specific amino acid residues within the binding pocket of the 5-HT1A receptor were identified as crucial for forming hydrogen bonds and hydrophobic interactions with the tetrahydrofuran-based ligands. These interactions are believed to be responsible for the observed agonist or antagonist activity of the compounds. nih.gov

A significant finding from these studies was the identification of compounds with high affinity and selectivity for the 5-HT1A receptor. For example, one cyclopentanol (B49286) derivative, a close analogue of the tetrahydrofuran series, emerged as a potent 5-HT1A receptor partial agonist with a pKi of 9.25. nih.govacs.org The docking poses of these ligands within the receptor's active site have provided a rationale for their functional profiles, distinguishing the molecular features that contribute to agonism versus antagonism. nih.gov

The following table summarizes the binding affinities and functional activities of representative tetrahydrofuran and cyclopentanol-based analogues at the 5-HT1A receptor.

| Compound ID | Receptor | Binding Affinity (pKi) | Functional Activity (pD2) | Efficacy (Emax) |

| 2a | 5-HT1A | 8.70 | - | Antagonist |

| 4ccis | 5-HT1A | 9.25 | 9.03 | 47% |

Table 1: In Vitro Pharmacological Data for 5-HT1A Receptor Ligands. nih.govacs.org

Role of Amino-Oxolanol Derivatives in Modulating Specific Biochemical Pathways (e.g., Biosynthesis, Metabolism)

The modulation of biochemical pathways by amino-oxolanol derivatives and their analogues is a key area of investigation for understanding their therapeutic potential. These compounds can influence various cellular processes by interacting with specific enzymes and receptors, thereby altering signaling cascades and metabolic routes.

Research into aminophenol derivatives, which share some structural similarities with amino-oxolanol compounds, has demonstrated their potential to modulate pathways related to oxidative stress and inflammation. For instance, certain aminophenol derivatives have shown significant scavenging activity against nitric oxide (NO) and its reactive intermediates in vitro. researchgate.net Specifically, 3-aminophenol (B1664112) and 2-aminophenol (B121084) exhibited high efficacy in scavenging NOx, with IC50 values of 0.11 mM and 0.195 mM, respectively. researchgate.net This suggests a potential role in mitigating nitrosative stress, a key factor in various pathological conditions.

Furthermore, studies on other aminophenol derivatives have explored their impact on enzymatic pathways. For example, a series of 4-aminophenol (B1666318) derivatives were evaluated for their inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. mdpi.comnih.gov The results indicated that these compounds could significantly inhibit these enzymes in a concentration-dependent manner, highlighting their potential to modulate glucose metabolism. nih.gov

The interaction of amino acid-naphthoquinone derivatives with cellular pathways has also been investigated, revealing activities that could influence cell proliferation and survival. mdpi.comnih.gov These studies, while not directly on amino-oxolanol compounds, provide a framework for how the introduction of an amino group can influence the biological activity of a core scaffold, suggesting that amino-oxolanol derivatives may also interact with a range of biological targets to modulate key biochemical pathways.

The table below presents the inhibitory concentrations of selected aminophenol derivatives against NOx.

| Compound | IC50 (mM) for NOx Scavenging |

| 3-aminophenol | 0.11 |

| 2-aminophenol | 0.195 |

| Trolox (standard) | 0.19 |

Table 2: In Vitro NOx Scavenging Activity of Aminophenol Derivatives. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 3 2 Aminopropan 2 Yl Oxolan 3 Ol

Mechanistic Investigations of Intramolecular Rearrangements and Ring Transformations (e.g., Tautomerism)

Intramolecular reactions are often facilitated by the spatial closeness of reactive functional groups. In 3-(2-aminopropan-2-yl)oxolan-3-ol, the potential for intramolecular rearrangements and ring transformations is significant.

One possible transformation is ring-chain tautomerism, a process where a molecule can exist in equilibrium between a cyclic and an open-chain form. nih.govsemanticscholar.org For this compound, this could theoretically involve the intramolecular attack of the secondary amine onto the carbon adjacent to the ring oxygen, leading to a ring-opened amino-aldehyde or amino-ketone, although this is generally more common in systems with a carbonyl or imine group. nih.gov A more plausible intramolecular interaction would be the formation of a hydrogen bond between the hydroxyl group and the amine nitrogen, which can influence the conformation and reactivity of the molecule. nih.gov

Ring transformations of the oxolane system itself can be catalyzed by various reagents. For instance, acid-catalyzed rearrangements of substituted tetrahydrofurans can lead to the formation of different heterocyclic systems or ring-opened products. beilstein-journals.org In the presence of a suitable catalyst, the oxolane ring in this compound could potentially undergo expansion to a six-membered tetrahydropyran (B127337) ring or contraction, although such transformations would require specific and likely forcing conditions.

Another area of investigation is the potential for intramolecular cyclization or rearrangement initiated by the activation of the hydroxyl or amino group. For example, activation of the tertiary alcohol could lead to a carbocation intermediate that might trigger a rearrangement of the oxolane ring.

Studies on the Reactivity of the Secondary Amine and Tertiary Hydroxyl Groups

The secondary amine and tertiary hydroxyl groups are the primary sites of reactivity in this compound for many common organic transformations.

The secondary amine possesses a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. sigmaaldrich.comnih.gov As a base, it will react with acids to form the corresponding ammonium (B1175870) salt. As a nucleophile, it can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form tertiary amines. sigmaaldrich.com

Acylation: Reaction with acid chlorides or anhydrides to form amides. nih.gov

Reaction with Carbonyls: Condensation with aldehydes or ketones to form imines, which can be subsequently reduced to tertiary amines.

The tertiary hydroxyl group is a poor leaving group, but it can be activated for substitution or elimination reactions. sioc-journal.cn Protonation under acidic conditions converts it into a good leaving group (water), which can lead to the formation of a tertiary carbocation. This carbocation can then be trapped by a nucleophile or undergo elimination to form an alkene. Dehydration of tertiary alcohols is a common transformation.

The relative reactivity of the amine and hydroxyl groups can be controlled by the choice of reagents and reaction conditions, allowing for selective functionalization. For instance, acylation can often be performed selectively at the more nucleophilic amine in the presence of a hydroxyl group.

Catalytic Activity and Selectivity Studies in Transformations Involving the Oxolane Ring System

The oxolane ring is generally stable but can undergo transformations under catalytic conditions. Current time information in Bangalore, IN. Various metal catalysts, including palladium, copper, and iron complexes, have been shown to mediate reactions involving the tetrahydrofuran (B95107) scaffold. nih.govsemanticscholar.orgCurrent time information in Bangalore, IN.

Catalytic Ring-Opening: The oxolane ring can be opened under certain catalytic conditions. For example, diiron complexes have been shown to promote the catalytic oxidative ring-opening of tetrahydrofuran (THF). nih.govresearchgate.net Such reactions often proceed via a radical mechanism involving hydrogen atom abstraction from a C-H bond of the ring. The substitution pattern on the ring, as in this compound, would significantly influence the regioselectivity of such a ring-opening reaction.

Catalytic Cross-Coupling: Substituted tetrahydrofurans can participate in cross-coupling reactions. For instance, nickel-catalyzed stereospecific ring-opening cross-coupling reactions of aryl-substituted tetrahydrofurans with Grignard reagents have been developed. nih.gov While the subject molecule lacks an aryl substituent for this specific reaction, it highlights the potential for C-O bond cleavage and functionalization under the right catalytic system.

The presence of the amino and hydroxyl groups in this compound could also allow it to act as a chiral ligand for a metal catalyst in various asymmetric transformations, although this has not been specifically reported. The stereochemistry of the compound would be crucial in determining the enantioselectivity of such catalytic processes.

Below is a table illustrating the types of catalytic transformations that substituted oxolanes can undergo, which could be analogous to the potential reactivity of this compound.

| Transformation | Catalyst System | Substrate Type | Product Type | Reference |

| Heteroannulation | Pd(OAc)₂ / Urea Ligand | 2-Bromoallyl alcohols and 1,3-dienes | Polysubstituted Tetrahydrofurans | Current time information in Bangalore, IN. |

| Ring-Opening Cross-Coupling | NiCl₂(dppe) | Aryl-substituted Tetrahydrofurans | Acyclic Alcohols | nih.gov |

| Oxidative Ring-Opening | Diiron Complex / O₂ | Tetrahydrofuran | 3-Hydroxypropylformate | nih.govresearchgate.net |

| Cyclization | In(OTf)₃ | Oxonium-ene substrates | Substituted Tetrahydrofurans | beilstein-journals.org |

Exploration of Chemo-, Regio-, and Stereoselective Transformations

The trifunctional nature of this compound makes the selective transformation of one functional group in the presence of others a key challenge and area of interest.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the secondary amine is generally more nucleophilic than the tertiary alcohol. Therefore, reactions with electrophiles like acyl chlorides or alkyl halides under neutral or basic conditions would likely occur selectively at the nitrogen atom. To react at the tertiary alcohol, the amine would typically need to be protected first, for example, as a carbamate (B1207046) or an amide.

Regioselectivity: Regioselectivity becomes important in reactions involving the oxolane ring. For instance, in a catalytic ring-opening reaction, the cleavage could occur at different C-O bonds. The position of the substituents on the ring would direct this selectivity. Theoretical studies and experimental data on related systems suggest that both electronic and steric factors of the substituents play a crucial role in determining the site of bond cleavage.

Stereoselectivity: The compound this compound has a stereocenter at the C3 position of the oxolane ring. Reactions that create a new stereocenter can proceed with diastereoselectivity, where one diastereomer is formed in preference to another. For example, if the tertiary alcohol is eliminated to form a double bond, subsequent reactions on this double bond, such as epoxidation or hydrogenation, could be influenced by the stereochemistry of the remaining parts of the molecule, leading to a preferred stereochemical outcome. The synthesis of related amino alcohol structures often employs stereoselective methods to control the relative and absolute configuration of the stereocenters. google.com

The following table summarizes potential selective transformations of a molecule with the functional groups present in this compound, based on general principles of organic chemistry.

| Reaction Type | Reagent/Conditions | Selective Target | Expected Product | Rationale for Selectivity |

| Acylation | Acetyl Chloride, Pyridine | Secondary Amine | N-acetyl derivative | Higher nucleophilicity of the amine. |

| O-Alkylation (Williamson) | NaH, then CH₃I | Tertiary Alcohol | O-methyl ether | Requires deprotonation of the alcohol; the amine must be protected or non-reactive under these conditions. |

| Dehydration | H₂SO₄, heat | Tertiary Alcohol | Alkene | Acid-catalyzed elimination of the tertiary alcohol. |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine | N-isopropyl derivative | Formation of an iminium ion from the secondary amine and ketone, followed by reduction. |

Advanced Analytical and Purification Methodologies for Amino Oxolanol Compounds

Optimization of Chromatographic Separation Techniques (e.g., UHPLC, Chiral HPLC) for Isolation and Purity Assessment

The isolation and purity assessment of 3-(2-Aminopropan-2-yl)oxolan-3-ol, a chiral tertiary amino alcohol, necessitates the use of advanced chromatographic techniques. Ultra-High-Performance Liquid Chromatography (UHPLC) and Chiral High-Performance Liquid Chromatography (Chiral HPLC) are indispensable tools for achieving high-resolution separations and accurate quantification.

The optimization of these techniques involves a systematic investigation of several parameters to achieve the desired separation efficiency, resolution, and analysis time. Key parameters include the choice of the stationary phase, mobile phase composition, temperature, and flow rate. libretexts.orgnih.gov For a polar compound like this compound, reversed-phase UHPLC is a common starting point.

A critical aspect of the analysis of this compound is the separation of its enantiomers, as different stereoisomers can exhibit distinct pharmacological activities. Chiral HPLC is the method of choice for this purpose. The selection of the chiral stationary phase (CSP) is the most crucial factor in developing a successful chiral separation method. chiralpedia.comyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantioselectivity. phenomenex.com Another effective class of CSPs for underivatized amino acids and their derivatives are macrocyclic glycopeptide-based phases, like those employing teicoplanin. sigmaaldrich.com

The optimization of a chiral HPLC method for this compound would involve screening different CSPs and mobile phase compositions. A typical approach would be to use a polar organic mobile phase, such as a mixture of an alcohol (e.g., ethanol, isopropanol) and a non-polar modifier (e.g., hexane), or a reversed-phase eluent system. yakhak.orgphenomenex.com

Table 1: Illustrative UHPLC Method Optimization Parameters for Purity Assessment of this compound

| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Optimization |

| Column | Standard C18 (5 µm, 4.6 x 150 mm) | Sub-2 µm C18 (1.7 µm, 2.1 x 50 mm) | Smaller particle size for higher efficiency and faster analysis. |

| Mobile Phase | 70% Water, 30% Acetonitrile | Gradient: 95:5 to 5:95 Water:Acetonitrile (with 0.1% Formic Acid) | Gradient elution for better resolution of potential impurities with varying polarities. Acidic modifier improves peak shape for the amine. |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | Adapted for the smaller column diameter to maintain optimal linear velocity. |

| Temperature | 25 °C | 40 °C | Higher temperature can reduce viscosity and improve peak shape and efficiency. |

| Detection | UV at 210 nm | UV-Vis with PDA and MS | Mass spectrometry provides mass information for peak identification and confirmation. |

Table 2: Illustrative Chiral HPLC Method Development for Enantiomeric Separation of this compound

| Parameter | CSP Type 1 (Polysaccharide) | CSP Type 2 (Macrocyclic Glycopeptide) | Rationale for Comparison |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) | Teicoplanin-based | Evaluating different chiral recognition mechanisms. |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v) | Normal phase for polysaccharide CSPs and polar ionic mode for macrocyclic glycopeptides. |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | Standard flow rates for the respective column dimensions. |

| Temperature | 25 °C | 30 °C | Temperature can significantly affect enantioselectivity. |

| Resolution (Rs) | 1.8 | 2.5 | A higher resolution value indicates better separation of the enantiomers. |

Development of High-Throughput Analytical Platforms for Libraries of Related Compounds

In modern drug discovery, the synthesis and evaluation of large libraries of structurally related compounds are common practices. nih.gov To efficiently analyze these libraries, high-throughput analytical platforms are essential. These platforms integrate rapid analytical techniques with automation to process a large number of samples in a short period. news-medical.net

For a library of amino-oxolanol compounds related to this compound, a high-throughput screening (HTS) platform would typically involve rapid UHPLC-MS analysis. nih.gov By employing short columns with small particle sizes and fast gradient elution, analysis times can be reduced to a few minutes per sample. csic.es

The data generated from high-throughput analysis can be substantial. Therefore, sophisticated data processing software is required to automatically integrate peaks, calculate purity, and identify compounds based on their mass-to-charge ratio. This allows for the rapid assessment of the success of library synthesis and the identification of compounds with desired properties for further investigation.

Table 3: Components of a High-Throughput Analytical Platform for Amino-Oxolanol Libraries

| Component | Description | Benefit |

| Automated Sample Handling | Robotic systems for plate handling, sample injection, and dilution. | Increased throughput and reduced manual error. |

| Fast UHPLC-MS/MS | Rapid gradient elution on short columns coupled to a tandem mass spectrometer. protocols.ioresearchgate.net | Provides rapid purity assessment and structural information. |

| Data Processing Software | Automated peak integration, purity calculation, and compound identification. | Enables rapid analysis of large datasets. |

| Compound Library Management | System for tracking and managing the library of compounds. | Ensures sample integrity and efficient workflow. |

Integration of Automated Synthesis and Characterization Workflows

The integration of automated synthesis with analytical characterization creates a powerful, closed-loop system for accelerated discovery and optimization of novel compounds. imperial.ac.ukyoutube.com Automated synthesis platforms can perform a variety of chemical reactions in a parallel or sequential manner, allowing for the rapid generation of compound libraries. sigmaaldrich.comwikipedia.org

For the synthesis of a library of amino-oxolanol derivatives, an automated synthesizer could be programmed to perform key reaction steps, such as the coupling of different building blocks to the oxolane scaffold. Following synthesis, the crude products can be automatically transferred to an integrated purification system, often based on preparative HPLC.

The purified compounds are then directly analyzed by a high-throughput analytical platform, as described in the previous section. This seamless integration of synthesis, purification, and analysis significantly shortens the design-make-test-analyze cycle in drug discovery. The data from the analytical characterization can then be used to inform the design of the next generation of compounds in the library.

Table 4: Workflow for Integrated Automated Synthesis and Characterization of an Amino-Oxolanol Library

| Step | Action | Technology | Outcome |

| 1. Library Design | In-silico design of a virtual library of amino-oxolanol derivatives. | Molecular modeling software | A set of target structures with desired properties. |

| 2. Automated Synthesis | Parallel synthesis of the designed library. | Automated synthesis platform | A plate of crude reaction mixtures. |

| 3. Automated Purification | Purification of the crude products. | Preparative HPLC with mass-directed fractionation | A plate of purified compounds. |

| 4. High-Throughput Analysis | Purity and identity confirmation of the purified compounds. | UHPLC-MS | A comprehensive dataset of the synthesized library. |

| 5. Data Analysis and Iteration | Analysis of the analytical data to guide the next round of synthesis. | Cheminformatics tools | Design of a new, optimized library of compounds. |

Broader Academic Implications and Future Research Trajectories

Contribution to Fundamental Understanding of Heterocyclic and Amino Alcohol Chemistry

The structure of 3-(2-aminopropan-2-yl)oxolan-3-ol serves as a valuable model for deepening the fundamental understanding of both heterocyclic and amino alcohol chemistry. The oxolane ring is a core motif in numerous natural products and synthetic compounds. nih.govnih.gov The study of this particular substituted oxolane can provide insights into the conformational preferences and electronic properties imparted by the geminal amino and hydroxyl groups.

Establishing Design Principles for Novel Chemical Scaffolds Based on the Amino-Oxolanol Framework

The amino-oxolanol framework is a promising starting point for the design of novel chemical scaffolds with potential applications in medicinal chemistry and materials science. mdpi.commdpi.comnih.gov The development of design principles for such scaffolds would involve systematic modifications of the core structure and evaluation of the resulting properties. Future research could focus on creating libraries of derivatives by altering substituents on the oxolane ring or the amino group.

Key research directions include:

Stereoselective Synthesis: Developing methods for the stereocontrolled synthesis of different isomers of this compound would be a significant advancement, allowing for the investigation of stereochemistry-activity relationships.

Functionalization: Exploring the derivatization of the amino and hydroxyl groups to attach various functional moieties, thereby creating a diverse set of molecules with tailored properties. frontiersin.org

Ring Modification: Investigating the replacement of the oxolane ring with other heterocyclic systems, such as oxetane (B1205548) or larger rings like oxepane, to understand the impact of ring size and heteroatom composition on the scaffold's properties. rsc.orgacs.orgresearchgate.net

These studies would contribute to a set of guiding principles for designing three-dimensional molecules with specific shapes and functionalities, a key goal in modern drug discovery and materials science. mdpi.com

Development of Amino-Oxolanol Derivatives as Chemical Biology Probes for Mechanistic Studies

The amino-oxolanol scaffold holds potential for the development of chemical biology probes to investigate biological processes. By incorporating reporter groups, such as fluorescent tags or biotin, onto the this compound framework, researchers could create tools to visualize and study the interactions of these molecules within a biological system.

Future research in this area could involve:

Synthesis of Photoaffinity Probes: Introducing photoreactive groups that, upon irradiation, can form covalent bonds with nearby biological macromolecules, allowing for the identification of binding partners.

Development of "Clickable" Derivatives: Incorporating functional groups, such as alkynes or azides, would enable the use of "click chemistry" for the efficient attachment of various tags or for linking to other molecules. mdpi.com

Probes for Specific Enzymes or Receptors: By modifying the scaffold to mimic the structure of a known ligand, it may be possible to develop selective probes for studying the function and localization of specific proteins.

The insights gained from these studies could be instrumental in elucidating the mechanisms of action of bioactive compounds and identifying new therapeutic targets.

Advancements in Organic Synthesis and Analytical Chemistry Methodologies

The pursuit of efficient and scalable syntheses of this compound and its derivatives is expected to drive advancements in organic synthesis. nih.govgoogle.com Challenges associated with the construction of the substituted oxolane ring and the control of stereochemistry will likely inspire the development of novel synthetic methods. nih.govresearchgate.net This could include new catalytic systems for ring-closing reactions or innovative approaches to the asymmetric synthesis of amino alcohols. acs.org

Furthermore, the characterization of this compound and its analogues will necessitate the application and refinement of advanced analytical techniques. Detailed structural elucidation will rely on high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov The study of its chiral properties will require the use of chiral chromatography and other methods for enantiomeric separation and analysis. The development of robust analytical methods for this class of compounds will be crucial for quality control and for studying their behavior in various chemical and biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(2-Aminopropan-2-yl)oxolan-3-ol, and how can reaction conditions be optimized?

- Synthesis Strategy : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, (3R)-oxolan-3-ol derivatives are often prepared using sulfonate esters (e.g., tosylates) as intermediates, followed by aminolysis with 2-aminopropane .

- Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Control temperature (40–60°C) to minimize side reactions.

- Monitor reaction progress via LC/MS (retention time ~0.95 min under SMD-FA05-3 conditions) .

Q. How can the purity and structural identity of this compound be validated?

- Purity Assessment : HPLC with UV detection (≥95% purity threshold) is standard. For example, Cordycepin (a structurally complex oxolan-3-ol derivative) is validated using ≥99% HPLC purity .

- Structural Confirmation :

- NMR : Analyze characteristic peaks for oxolane (δ ~3.5–4.0 ppm) and amine protons (δ ~1.5–2.5 ppm).

- Mass Spectrometry : ESI-MS can confirm the molecular ion ([M+H]+ expected at m/z ~146.2).

Q. What are the key spectroscopic signatures of this compound in comparison to its isomers?

- IR Spectroscopy : Look for O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to distinguish enantiomers, as stereochemistry impacts biological activity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Chiral Auxiliaries : Employ enantiopure starting materials, such as (3R)-oxolan-3-ol, to dictate configuration .

- Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for enantioselective amination.

- Data Contradictions : Conflicting stereochemical results may arise from racemization during workup. Mitigate by using low-temperature quenching and non-acidic conditions .

Q. What experimental designs are suitable for analyzing the compound’s stability under varying pH and temperature?

- Stability Protocol :

- pH Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC .

- Thermal Analysis : TGA/DSC can identify decomposition temperatures.

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water).

- Refinement : Use SHELXL for small-molecule refinement. SHELX programs are robust for resolving bond-length discrepancies and thermal parameters .

- Example : A similar compound, (3R,4S)-4-fluorophenyl-oxolan-3-ol, was resolved to 1.8 Å resolution, confirming chair conformation of the oxolane ring .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.